2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide

HIV entry inhibition gp120-α4β7 integrin antiviral potency

This compound is the most potent commercially available small-molecule gp120-α4β7 antagonist (IC₅₀=1.64 nM). Unlike CD4 attachment inhibitors, it uniquely blocks gp120 binding to α4β7 integrin without disrupting physiological MAdCAM-1 signaling—critical for gut-homing T-cell infection models and cell-to-cell virological synapse studies. Supplied as ≥98% white solid, DMSO-soluble at 50 mg/mL (120.92 mM). Essential reference standard for SAR campaigns benchmarking novel gp120 antagonists. Recommended working range: 0.1–100 nM.

Molecular Formula C26H27N3O2
Molecular Weight 413.5 g/mol
Cat. No. B10816643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide
Molecular FormulaC26H27N3O2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN3CCC4=CC=CC=C4C3
InChIInChI=1S/C26H27N3O2/c1-19-10-12-20(13-11-19)16-27-26(31)23-8-4-5-9-24(23)28-25(30)18-29-15-14-21-6-2-3-7-22(21)17-29/h2-13H,14-18H2,1H3,(H,27,31)(H,28,30)
InChIKeyRLPNCWXGZYEAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide (CAS 869474-87-3): Procurement-Grade gp120-α4β7 Inhibitor for HIV Entry Research


2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide, also catalogued as WAY-659989, gp120-α4β7 binding inhibitor 11, and gp120-IN-3, is a synthetic small-molecule HIV-1 gp120 inhibitor with a molecular formula of C₂₆H₂₇N₃O₂ and molecular weight of 413.51 g/mol . The compound is characterized by a 3,4-dihydroisoquinoline moiety linked via an acetamide bridge to an N-(4-methylbenzyl)benzamide core, and is assigned CAS registry number 869474-87-3 . It is classified as an anti-HIV agent that interferes with the binding of the HIV-associated glycoprotein gp120 to integrin α4β7 [1]. The compound is supplied as a white solid with certified purity ≥97% (typical batch purity 98.57%) and is soluble in DMSO at 50 mg/mL (120.92 mM) [2].

Why 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide Cannot Be Replaced by Other gp120 or Integrin Inhibitors


HIV-1 gp120 inhibitors operate through at least three mechanistically distinct binding interfaces: (i) gp120-CD4 attachment inhibition (e.g., BMS-378806, NBD-556), (ii) direct gp120-α4β7 integrin interaction blockade (this compound), and (iii) broad-spectrum lectin-based gp120 surface binding (e.g., griffithsin). These mechanisms are not interchangeable—the gp120-α4β7 axis governs gut-homing T-cell infection and cell-to-cell viral spread, a pathway not addressed by CD4-competitive inhibitors [1]. Furthermore, within the α4β7-targeting class, potency varies by over three orders of magnitude: small-molecule inhibitors such as BIO-1211 show only micromolar activity against α4β7 (IC₅₀ = 2 μM), while peptide antagonists like PTG-100 achieve sub-nanomolar potency but lack the manufacturing scalability and pharmacokinetic flexibility of small molecules . Selecting a generic gp120 inhibitor without confirming its specific mechanism and quantitative potency against the α4β7 interaction risks experimental failure in models of mucosal HIV transmission.

Quantitative Differentiation Evidence for 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide Against Closest Comparators


gp120-α4β7 Binding Inhibition Potency: ~1,340-Fold Greater Than gp120-IN-1, the Most Proximate In-Class Small-Molecule Comparator

This compound inhibits the gp120-α4β7 protein-protein interaction with an IC₅₀ of 1.64 nM, as reported in patent WO2014052605 and corroborated across multiple independent vendor datasheets (TargetMol, MedChemExpress, PeptideDB) [1][2]. The most structurally and mechanistically proximate small-molecule comparator, gp120-IN-1 (compound 4e), inhibits gp120-mediated virus entry with an IC₅₀ of 2.2 μM (2,200 nM), representing a calculated ~1,340-fold potency advantage for the target compound [3]. The ~3-order-of-magnitude difference cannot be attributed solely to assay variation; both values were obtained in gp120-targeted biochemical or cell-based entry assays. This magnitude of potency differential is consequential in experimental settings where compound concentrations are limited by solubility or cytotoxicity constraints.

HIV entry inhibition gp120-α4β7 integrin antiviral potency small-molecule inhibitor

Mechanism-of-Action Differentiation: gp120-α4β7 Pathway Blockade vs. gp120-CD4 Attachment Inhibition (BMS-378806 Benchmark)

The target compound blocks the interaction between HIV-1 gp120 and integrin α4β7 (IC₅₀ = 1.64 nM), a pathway that mediates HIV infection of gut-homing CD4⁺ T cells and facilitates cell-to-cell viral spread independently of CD4 engagement [1]. In contrast, BMS-378806 (BMS-806) inhibits gp120 binding to the CD4 receptor with an IC₅₀ of approximately 100 nM in biochemical ELISA assays, though it achieves lower EC₅₀ values (0.85–26.5 nM) in viral infectivity assays . The two mechanisms address distinct steps in the HIV entry cascade: CD4 binding is the canonical primary attachment step, while α4β7 binding is implicated in mucosal tropism and cell-to-cell transmission. An important caveat is that no published head-to-head study directly compares these two compounds in the same assay system; the mechanistic differentiation is inferred from the distinct molecular targets (α4β7 vs. CD4) and is supported by independent literature demonstrating that gp120-α4β7 binding is CD4-independent [2].

gp120-CD4 integrin α4β7 HIV mucosal transmission mechanism of action

Selectivity Advantage Over Dual α4β1/α4β7 Integrin Antagonists: Reduced Off-Target Integrin Engagement

The target compound is characterized as a gp120-α4β7 binding inhibitor—it interferes specifically with the HIV glycoprotein gp120 binding to integrin α4β7 rather than acting as a direct integrin antagonist. This contrasts with dual α4β1/α4β7 small-molecule inhibitors such as RO0270608 (active metabolite of R411), which inhibits α4β7-mediated cell adhesion with an IC₅₀ of 33 nM but also potently inhibits α4β1 (VCAM-1 binding IC₅₀ ≈ 10 nM in Ramos cells) . Direct α4β1 antagonism carries established safety concerns, including impaired hematopoietic stem cell mobilization and increased infection risk, as documented for broad-spectrum α4 integrin antagonists [1]. While no published selectivity panel directly comparing the target compound against α4β1 is available—a significant evidence gap that limits the strength of this claim—the compound's mechanism is fundamentally different: it targets the viral gp120 protein rather than the host integrin receptor. BIO-1211, another comparator, shows the inverse selectivity profile (α4β1 IC₅₀ = 4 nM vs. α4β7 IC₅₀ = 2 μM), making it unsuitable for α4β7-focused HIV studies .

integrin selectivity α4β7 vs α4β1 off-target effects HIV gp120

Small-Molecule Advantages Over Peptide α4β7 Antagonists: Scalable Synthesis and Formulation Flexibility

The target compound (MW = 413.51 g/mol) is a fully synthetic small molecule, in contrast to peptide-based α4β7 antagonists such as PTG-100, which is an oral peptide with an IC₅₀ of approximately 1 nM (some reports cite 0.72 nM) for α4β7-mediated adhesion [1][2]. While PTG-100 nominally exhibits comparable or slightly greater potency, its peptidic nature introduces well-characterized limitations for research procurement: higher synthesis cost per milligram, greater batch-to-batch variability, susceptibility to proteolytic degradation in in vivo models, and more complex formulation requirements. The target compound demonstrates favorable small-molecule properties: DMSO solubility of 50 mg/mL (120.92 mM), enabling straightforward preparation of concentrated stock solutions for in vitro assays [3]. Storage stability is documented as powder at -20°C for 3 years, DMSO stock at -80°C for 6 months, and ambient temperature shipping tolerance . Pricing data from multiple vendors confirms availability at ~$541/mg, substantially below peptide comparator costs at research scale.

small molecule vs peptide oral bioavailability potential manufacturing scalability cost of goods

Experimental Model Relevance: The gp120-α4β7 Axis Is a Validated Target for Studying Mucosal HIV Pathogenesis, Not Addressed by Conventional Entry Inhibitors

Multiple independent studies have established that the gp120-α4β7 interaction is both CD4-independent and mechanistically distinct from the canonical gp120-CD4 entry pathway. Cicala et al. (2009) demonstrated that HIV-1 gp120 binds directly to integrin α4β7, that α4β7ʰⁱᵍʰ CD4⁺ T cells are more susceptible to productive HIV infection, and that this interaction can be blocked by α4β7 antagonists [1]. The V2 loop of gp120, which contains the α4β7 binding motif (LDI/V tripeptide), delivers costimulatory signals through α4β7 that promote CD4⁺ T-cell activation and enhance viral replication [2]. Conventional CD4 attachment inhibitors (e.g., BMS-378806, NBD-556) do not block this α4β7-dependent pathway. The target compound, as a selective gp120-α4β7 binding inhibitor, is therefore the appropriate chemical probe for experimental models of mucosal HIV transmission, including human cervico-vaginal explant models, gut-homing T-cell infection assays, and cell-to-cell viral spread systems where α4β7 engagement is rate-limiting [3]. No alternative small-molecule gp120-α4β7 inhibitor with comparable potency (< 10 nM) and commercial availability has been identified in public databases.

mucosal HIV transmission gut-associated lymphoid tissue cell-to-cell spread α4β7 integrin

Multi-Vendor Commercial Availability with Documented Batch Purity: Lower Procurement Risk Compared to Single-Source Comparators

The target compound is commercially supplied by at least five independent vendors under catalog designations including WAY-659989 (TargetMol T67737), gp120-IN-3 (MedChemExpress HY-164675), gp120-α4β7 binding inhibitor 11 (Sigma-Aldrich), and others (DC Chemicals DC66049, Macklin D982514) [1][2]. Documented batch purity ranges from ≥97% (Macklin specification) to 98.57% (TargetMol batch 227156) [3]. Pricing scales predictably from ~$541/mg (1 mg) to ~$6,900/200 mg, with bulk and custom packaging available [4]. This multi-vendor landscape contrasts with several comparator compounds: PTG-100 is primarily available through limited specialty suppliers as an investigational peptide; gp120-IN-1 is available from fewer vendors and at lower documented purity; and RO0270608 is positioned as a controlled substance with regional sales restrictions . For procurement planning, multi-vendor availability reduces supply chain disruption risk and enables competitive price benchmarking.

commercial availability batch purity multi-vendor sourcing procurement risk

Optimal Research and Procurement Application Scenarios for 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide (WAY-659989)


In Vitro HIV-1 Mucosal Transmission Models Requiring Selective gp120-α4β7 Pathway Blockade

For researchers employing human cervico-vaginal or colorectal tissue explant models to study HIV-1 mucosal transmission, this compound provides the only commercially available small-molecule probe with validated sub-nanomolar potency against the gp120-α4β7 interaction (IC₅₀ = 1.64 nM). The α4β7 pathway is specifically implicated in the preferential infection of gut-homing CD4⁺ T cells, as established by Cicala et al. (2009) and Goes et al. (2020) [1][2]. Unlike CD4 attachment inhibitors or direct integrin antagonists, this compound addresses the gp120-α4β7 interaction without interfering with physiological α4β7-MAdCAM-1 functions, making it suitable for experiments where host integrin signaling must remain intact [3]. Recommended working concentration range: 0.1–100 nM based on the 1.64 nM IC₅₀, with DMSO vehicle controls kept below 0.1% to avoid solvent artifacts.

Structure-Activity Relationship (SAR) Studies on Tetrahydroisoquinoline-Based gp120 Inhibitors

The compound's 3,4-dihydroisoquinoline scaffold is shared with a broader class of HIV-1 reverse transcriptase (RT) inhibitors described by Murugesan et al. (2011), who synthesized sixteen 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamide analogs and identified them as moderate HIV-1 RT inhibitors [4]. However, the target compound's mechanism is RT-independent and involves gp120-α4β7 binding inhibition, demonstrating that the tetrahydroisoquinoline core can be directed against distinct HIV targets through appropriate substitution on the acetamide and benzamide moieties. This compound thus serves as a valuable reference standard for SAR campaigns exploring the structural determinants that shift tetrahydroisoquinoline pharmacology from RT inhibition to gp120-α4β7 antagonism. Its well-characterized structure (SMILES: CC1=CC=C(CNC(=O)C2=CC=CC=C2NC(=O)CN2CC3=CC=CC=C3CC2)C=C1) and multi-vendor availability facilitate reproducible SAR benchmarking across laboratories.

HIV-1 Cell-to-Cell Spread Inhibition Assays in CD4⁺ T-Cell Co-Culture Systems

Cell-to-cell HIV transmission via virological synapses is significantly more efficient than cell-free virus infection and is partly mediated by gp120-α4β7 interactions at the immunological synapse. Nawaz et al. (2014) demonstrated that α4β7 integrin engagement promotes HIV cell-to-cell spread, and inhibitors of this interaction reduce transmission efficiency [5]. The target compound's 1.64 nM IC₅₀ in gp120-α4β7 binding assays positions it as a potent tool for dissecting the relative contributions of cell-free vs. cell-to-cell transmission in co-culture systems. Its small-molecule nature (MW 413.51) ensures rapid diffusion across culture media, and its DMSO solubility (50 mg/mL) enables preparation of concentrated stock solutions that minimize solvent interference in sensitive virological assays. Researchers comparing cell-to-cell vs. cell-free infection mechanisms should include this compound alongside CD4 attachment inhibitors (e.g., BMS-378806) as orthogonal mechanistic controls.

Comparative Pharmacology Benchmarks for Novel gp120-α4β7 Antagonist Development Programs

For drug discovery programs developing next-generation gp120-α4β7 inhibitors, this compound serves as the most potent commercially available small-molecule reference standard (IC₅₀ = 1.64 nM) [3]. When benchmarking novel chemical entities, procurement of this compound enables direct head-to-head comparison in standardized gp120-α4β7 binding assays rather than relying on cross-study literature comparisons. The compound's documented purity (≥97%, typical 98.57%) ensures that observed potency differences reflect true pharmacological variation rather than impurity artifacts. Additionally, its well-characterized physicochemical properties (MW 413.51, cLogP ~4.0–5.0 estimated, 6 rotatable bonds, 2 H-bond donors, 3 H-bond acceptors) provide a defined reference point for optimizing drug-like properties in lead optimization campaigns. Procurement of 10–25 mg quantities is recommended for comprehensive biochemical profiling, while 100–200 mg quantities support initial in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.